

# N-(2-Methoxyphenyl)acetamide as a reference standard in pharmacology

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## Compound of Interest

Compound Name: **N-(2-Methoxyphenyl)acetamide**

Cat. No.: **B159678**

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An Application Guide to **N-(2-Methoxyphenyl)acetamide** as a Pharmacological Reference Standard

## Introduction: The Bedrock of Analytical Precision

In the landscape of pharmaceutical development and quality control, the reliability of every measurement is paramount. The accuracy of analytical data underpins the safety and efficacy of therapeutic agents. Central to this system of precision are reference standards—highly characterized materials used to ensure the identity, purity, quality, and strength of drugs. **N-(2-Methoxyphenyl)acetamide** (CAS No. 93-26-5), also known as o-Acetanisidine, serves as a critical reference standard in various pharmacological contexts.<sup>[1][2][3]</sup> Its utility ranges from being a key intermediate in the synthesis of bioactive molecules to acting as a benchmark in analytical assays.<sup>[4]</sup>

The establishment and use of reference standards are rigorously guided by international regulatory bodies to ensure consistency and reliability in laboratory testing.<sup>[5][6][7]</sup> This document serves as a detailed application and protocol guide for researchers, scientists, and drug development professionals on the proper qualification and use of **N-(2-Methoxyphenyl)acetamide** as a reference standard. It provides not only step-by-step methodologies but also the scientific rationale behind these procedures, ensuring that the protocols are both reproducible and fundamentally sound.

## Physicochemical Profile and Characterization

Before a compound can be used as a reference standard, its identity and purity must be unequivocally established.<sup>[8]</sup> **N-(2-Methoxyphenyl)acetamide** is a member of the methoxybenzene and acetamide families.<sup>[3][9]</sup> A comprehensive characterization serves as the foundation for its qualification.

Table 1: Physicochemical Properties of **N-(2-Methoxyphenyl)acetamide**

Property	Value	Source(s)
CAS Number	93-26-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Weight	165.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a>
Melting Point	70-74 °C	<a href="#">[3]</a>
Boiling Point	303-305 °C	<a href="#">[3]</a>
Appearance	Tan or colorless solid/powder	<a href="#">[9]</a> <a href="#">[11]</a>
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	<a href="#">[10]</a>

## Structural Elucidation Techniques

The following analytical techniques are essential for confirming the structural identity of **N-(2-Methoxyphenyl)acetamide**.

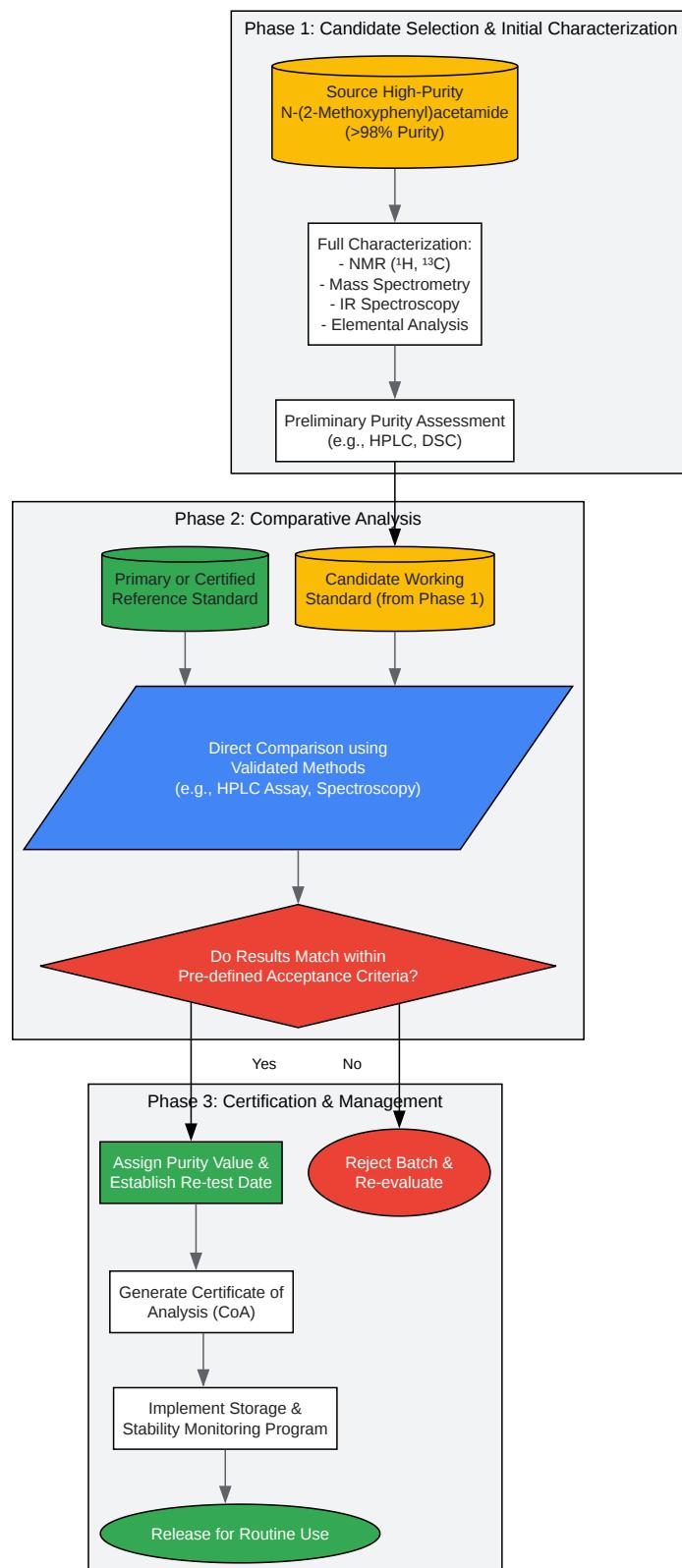
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are indispensable for confirming the molecular structure. Spectral data from sources like ChemicalBook provide expected chemical shifts in CDCl<sub>3</sub>.<sup>[12]</sup> For instance, <sup>1</sup>H NMR typically shows signals for the acetyl protons (CH<sub>3</sub>), the methoxy protons (OCH<sub>3</sub>), and the aromatic protons, along with the amide proton (NH).<sup>[12]</sup>
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Under electron ionization (EI), **N-(2-Methoxyphenyl)acetamide** typically shows a molecular ion peak [M]<sup>+</sup> at m/z 165.<sup>[9][13]</sup> Key fragment ions are also observed, which can help in structural confirmation.<sup>[9][11]</sup>

- Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected peaks include N-H stretching for the amide, C=O stretching (amide I band), and C-O stretching for the methoxy group.[11][14]
- Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which must correspond to the theoretical values for the molecular formula  $C_9H_{11}NO_2$ .[11]

## Qualification of a Working Reference Standard

Pharmaceutical laboratories often qualify a "working" or "secondary" reference standard against a primary compendial standard (e.g., from USP) or a previously established, fully characterized in-house primary standard.[5][6] This process is critical for ensuring traceability and consistency while conserving the more expensive and limited primary standard.[7]

The qualification process validates that the new batch of working standard is equivalent in identity, purity, and potency to the primary standard.[6]

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Caption: Workflow for qualifying a working reference standard.

## Protocol 2.1: Qualification of a New Batch

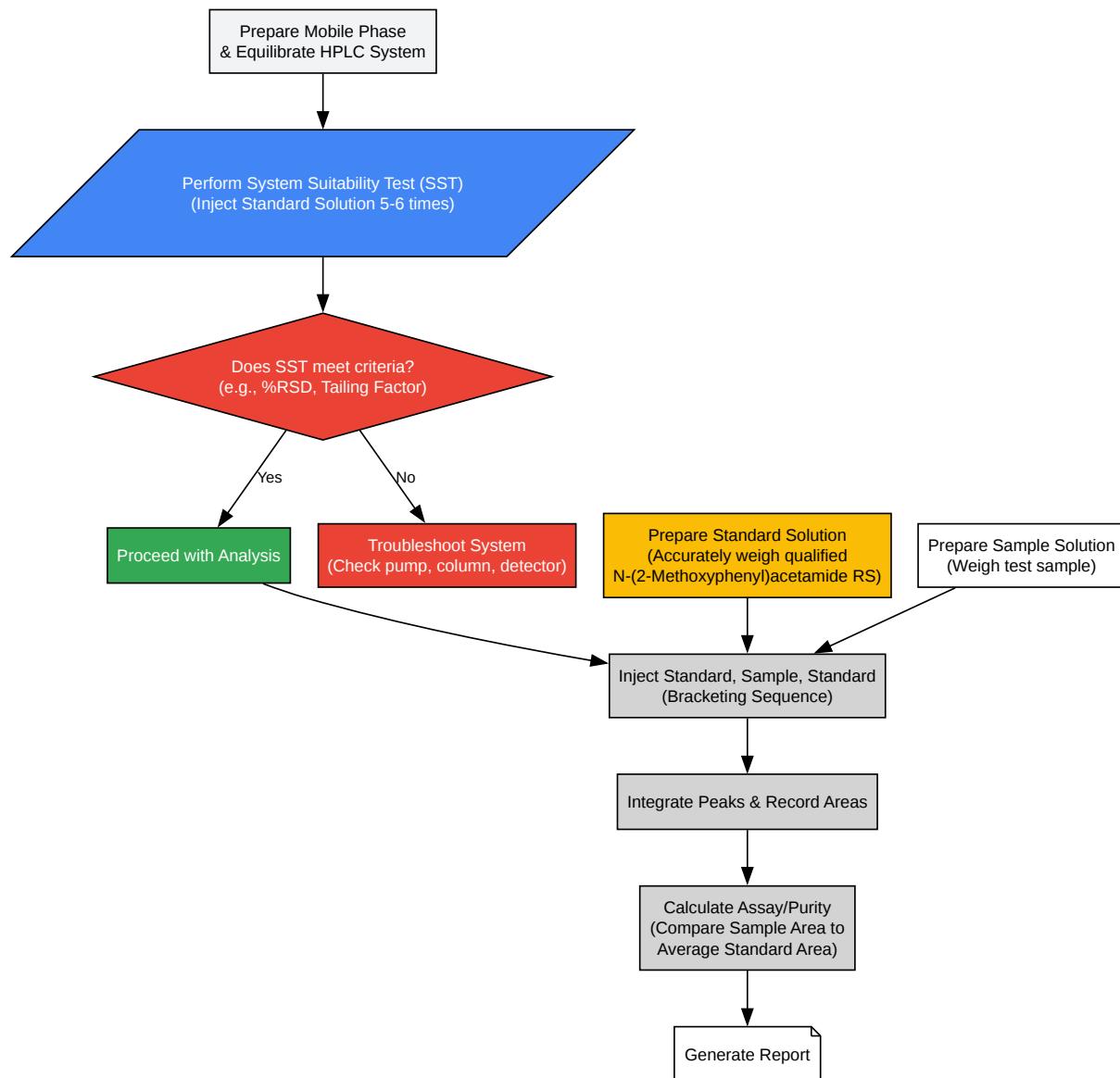
- Candidate Selection: Obtain a batch of **N-(2-Methoxyphenyl)acetamide** with the highest possible purity, typically >98%, from a reputable supplier.[1][10]
- Identity Confirmation: Perform full structural characterization as outlined in Section 1.1. The resulting spectra must be consistent with the known structure of **N-(2-Methoxyphenyl)acetamide** and match the data from the primary reference standard.
- Purity Determination: Use a validated, stability-indicating HPLC method (see Protocol 3.1) to determine the purity of the candidate material. The purity should be determined by area normalization, accounting for all impurities detected.
- Comparative Assay: Perform a comparative assay between the candidate working standard and the primary reference standard. Analyze both standards multiple times (e.g., n=6) using the same analytical method. The potency of the candidate standard should be statistically equivalent to that of the primary standard.
- Documentation and Certification: If all acceptance criteria are met, formally assign a purity value to the new working reference standard. Create a Certificate of Analysis (CoA) that includes all characterization data, the assigned purity, storage conditions, and a re-test date. [15] The re-test date should be supported by stability data.[7]

## Applications & Analytical Protocols

Once qualified, the reference standard is used in routine analytical testing. Below are detailed protocols for common applications.

### Application: Assay and Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common technique for assaying the content of an active pharmaceutical ingredient (API) or determining its purity. **N-(2-Methoxyphenyl)acetamide** as a reference standard is used to accurately quantify the compound in a test sample.

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Caption: Workflow for a typical HPLC assay.

### Protocol 3.1.1: HPLC Method for Purity and Assay

This protocol is a representative reversed-phase HPLC method suitable for **N-(2-Methoxyphenyl)acetamide**.

- Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
- Chromatographic Conditions:
  - Column: C18, 4.6 x 150 mm, 5 µm particle size.
  - Mobile Phase A: 0.1% Phosphoric acid in Water.
  - Mobile Phase B: Acetonitrile.
  - Gradient: 30% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection Wavelength: 240 nm.
  - Injection Volume: 10 µL.
- Reagent Preparation:
  - Diluent: Acetonitrile/Water (50:50 v/v).
  - Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the qualified **N-(2-Methoxyphenyl)acetamide** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  - Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform the System Suitability Test (SST) by making five replicate injections of the Standard Solution.
- Once SST criteria are met (see Table 2), inject the diluent (as a blank), followed by the Sample Solution in duplicate.
- Calculate the assay percentage using the formula: Assay (%) = (Area\_Sample / Area\_Standard) × (Conc\_Standard / Conc\_Sample) × Purity\_Standard

Table 2: System Suitability Test (SST) Acceptance Criteria

Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	$\leq 2.0$	Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N)	$\geq 2000$	Indicates column efficiency.
% RSD of Peak Area	$\leq 2.0\%$ (for $n \geq 5$ )	Demonstrates the precision of the injection and detection system.

## Application: Identity Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the identity of a substance. The reference standard is used to establish a benchmark retention time and mass spectrum against which a test sample can be compared.

### Protocol 3.2.1: GC-MS Method for Identification

- Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- GC Conditions:
  - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness.

- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
- Injection Mode: Split (e.g., 20:1).
- MS Conditions:
  - Ion Source Temperature: 230 °C.
  - Ionization Energy: 70 eV.
  - Mass Range: 40-300 amu.
- Procedure:
  - Prepare separate solutions of the reference standard and the test sample in a suitable solvent like ethyl acetate.
  - Inject the reference standard solution to obtain its retention time and mass spectrum. The spectrum should be consistent with published data, showing a prominent molecular ion at m/z 165 and characteristic fragments.[9][13]
  - Inject the test sample solution.
  - Confirm identity by comparing the retention time and the full mass spectrum of the analyte peak in the sample to that of the reference standard.

## Storage and Handling

To ensure the long-term integrity and stability of the **N-(2-Methoxyphenyl)acetamide** reference standard, proper storage is crucial.

- Storage Conditions: The product should be stored in a sealed, airtight container in a cool and dry environment.[1] For long-term storage, temperatures below -20°C are recommended for

stock solutions.[\[1\]](#)

- Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound may cause skin and eye irritation.[\[9\]](#) Handle the material in a well-ventilated area or fume hood.

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